molecular formula C19H20N2O6 B3893150 1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one

1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one

Cat. No. B3893150
M. Wt: 372.4 g/mol
InChI Key: UKAVBGKRXWCUDY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and materials science. DMAP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and materials science. In pharmacology, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions and organic molecules.
In biochemistry, this compound has been used as a catalyst in various reactions such as esterification, transesterification, and acylation. It has also been studied for its potential use in the synthesis of peptides and proteins.
In materials science, this compound has been used as a building block for the synthesis of various polymers and materials such as polyurethanes, polycarbonates, and polyesters.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act as a nucleophile and a Lewis base due to the presence of the nitro and amino groups in its structure. This compound has been shown to form stable complexes with metal ions and organic molecules, which may contribute to its catalytic activity.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties in animal models. It has also been shown to have a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one in lab experiments is its ability to act as a catalyst in various reactions such as esterification, transesterification, and acylation. It is also relatively easy to synthesize and has a low toxicity profile.
One of the limitations of using this compound in lab experiments is its sensitivity to air and moisture, which may affect its stability and catalytic activity. It is also relatively expensive compared to other catalysts.

Future Directions

There are several future directions for the research on 1-(3,4-dimethoxyphenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the exploration of its potential applications in drug delivery systems and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(4-ethoxy-2-nitroanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-4-27-14-6-7-15(16(12-14)21(23)24)20-10-9-17(22)13-5-8-18(25-2)19(11-13)26-3/h5-12,20H,4H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAVBGKRXWCUDY-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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